

# Application Notes and Protocols: Quantification of Cenersen Cellular Uptake using ELISA

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Cenersen, a 20-mer phosphorothioate antisense oligonucleotide, is designed to specifically target and downregulate the expression of the p53 protein.[1][2] By binding to the p53 mRNA, Cenersen facilitates its cleavage by RNase H, an enzyme that degrades the RNA strand of an RNA/DNA hybrid.[1][3] This mechanism makes Cenersen a potential therapeutic agent in cancers with p53 mutations, such as Acute Myeloid Leukemia (AML).[1][4] The efficacy of Cenersen is dependent on its successful uptake by target cells. Therefore, accurate quantification of intracellular Cenersen concentrations is crucial for pharmacokinetic and pharmacodynamic studies, dose-effect correlation, and the overall clinical development of this antisense oligonucleotide.[3]

This document provides a detailed protocol for the quantification of **Cenersen** cellular uptake using a sensitive and specific hybridization-based Enzyme-Linked Immunosorbent Assay (ELISA). This method allows for the determination of intracellular **Cenersen** levels in cell lysates.[3]

## **Principle of the Assay**

The ELISA for **Cenersen** quantification is a hybridization-based assay. It leverages the specific binding of a complementary probe to the **Cenersen** oligonucleotide. The general principle involves the use of a biotinylated capture probe and a digoxigenin (DIG)-labeled detection



probe that are complementary to different regions of the **Cenersen** sequence. The analyte (**Cenersen**) in the cell lysate is first hybridized with these probes. The resulting complex is then captured on a streptavidin-coated plate via the biotin-streptavidin interaction. An anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is then added, which binds to the DIG-labeled detection probe. Finally, a substrate is added that is converted by the enzyme into a detectable signal (colorimetric or chemiluminescent), the intensity of which is proportional to the amount of **Cenersen** present in the sample.[5]

#### **Data Presentation**

The following tables summarize the quantitative data on **Cenersen** cellular uptake in two different Acute Myeloid Leukemia (AML) cell lines, MV4-11 and KASUMI-1, after 24 hours of incubation with varying concentrations of **Cenersen**. The intracellular concentrations were measured using the described ELISA method.[3]

Table 1: Intracellular Concentration of **Cenersen** in MV4-11 AML Cells (24-hour incubation)[3]

Cenersen Concentration in Medium (µM)	Intracellular Cenersen Concentration (nmol/mg protein)
0.1	9.9
0.5	26.9
1.0	47.2

Table 2: Intracellular Concentration of **Cenersen** in KASUMI-1 AML Cells (24-hour incubation) [3]

Cenersen Concentration in Medium (µM)	Intracellular Cenersen Concentration (nmol/mg protein)
0.1	0.1
0.5	~1.0 (estimated from graphical data)
1.0	2.1



## **Experimental Protocols**

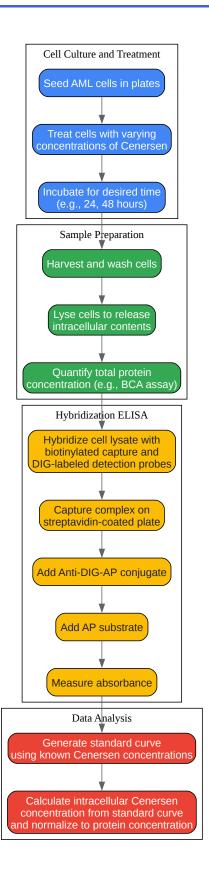
This section provides a detailed methodology for the quantification of **Cenersen** cellular uptake using a hybridization-based ELISA.

#### **Materials and Reagents**

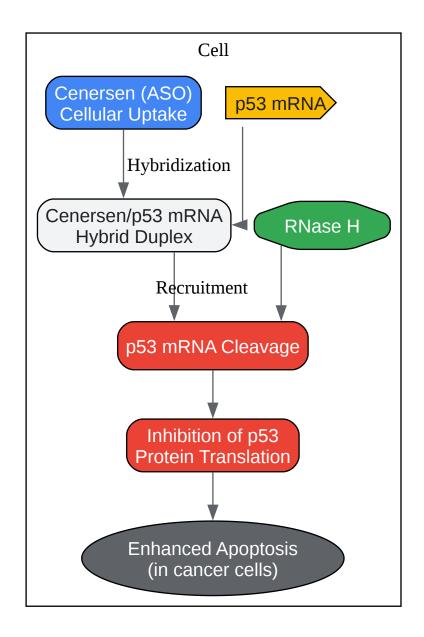
- Cenersen standard (lyophilized)
- AML cell lines (e.g., MV4-11, KASUMI-1)
- Cell culture medium and supplements
- Phosphate Buffered Saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
- BCA Protein Assay Kit
- Streptavidin-coated 96-well plates
- Biotinylated capture probe (complementary to a section of Cenersen)
- Digoxigenin (DIG)-labeled detection probe (complementary to another section of Cenersen)
- · Hybridization buffer
- Wash buffer (e.g., PBS with 0.05% Tween-20)
- Anti-DIG-Alkaline Phosphatase (AP) antibody conjugate
- AP substrate (e.g., p-Nitrophenyl Phosphate, PNPP)
- Stop solution (if required for the substrate)
- Plate reader

### **Experimental Workflow**









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#### References







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- 4. Phase 2 randomized study of p53 antisense oligonucleotide (cenersen) plus idarubicin with or without cytarabine in refractory and relapsed acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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